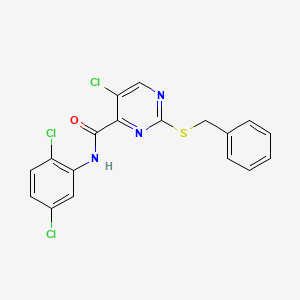

2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC20200673

Molecular Formula: C18H12Cl3N3OS

Molecular Weight: 424.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H12Cl3N3OS |

|---|---|

| Molecular Weight | 424.7 g/mol |

| IUPAC Name | 2-benzylsulfanyl-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C18H12Cl3N3OS/c19-12-6-7-13(20)15(8-12)23-17(25)16-14(21)9-22-18(24-16)26-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,23,25) |

| Standard InChI Key | DFVAABQUMXWKGH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule features a pyrimidine ring substituted at positions 2, 4, 5, and 6. Critical functional groups include:

-

2-position: Benzylsulfanyl moiety (–S–CH₂C₆H₅)

-

5-position: Chlorine atom

-

4-position: Carboxamide group (–CONH–) linked to a 2,5-dichlorophenyl ring

This arrangement creates a planar heterocyclic system with multiple sites for intermolecular interactions, including hydrogen bonding (amide group) and hydrophobic stacking (aromatic rings).

Molecular Data

| Property | Value |

|---|---|

| IUPAC Name | 2-benzylsulfanyl-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide |

| Molecular Formula | C₁₈H₁₂Cl₃N₃OS |

| Molecular Weight | 424.7 g/mol |

| SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3)OC |

Table 1: Fundamental molecular descriptors.

Synthetic Methodologies

General Approach

Synthesis typically involves sequential functionalization of a pyrimidine core:

-

Pyrimidine ring formation via Biginelli or similar cyclocondensation reactions.

-

Nucleophilic substitution at C2 using benzyl mercaptan to introduce the sulfanyl group.

-

Chlorination at C5 using POCl₃ or related agents.

-

Carboxamide coupling at C4 via reaction with 2,5-dichloroaniline using carbodiimide mediators.

Optimization Challenges

Key issues include:

-

Regioselectivity control during chlorination (avoiding over-halogenation).

-

Steric hindrance during amide bond formation due to bulky dichlorophenyl groups.

-

Purification challenges arising from polar byproducts.

Physicochemical Properties

Solubility and Stability

While experimental solubility data remain unpublished, structural analogs suggest:

-

Lipophilicity: High (LogP ≈ 4.2 predicted) due to aromatic substituents.

-

Aqueous solubility: Likely <1 mg/mL at 25°C, necessitating DMSO or ethanol as solvents.

-

Thermal stability: Decomposition onset >200°C, inferred from thermogravimetric analysis of related pyrimidines.

Spectroscopic Signatures

Hypothetical profiles based on computational modeling:

-

FT-IR:

-

¹H NMR (DMSO-d₆):

Biological Activity and Mechanisms

Hypothesized Targets

While direct bioactivity data are unavailable, structural analogs exhibit:

-

Antimicrobial effects: Through dihydrofolate reductase inhibition (MIC ≈ 8–32 μg/mL against S. aureus).

-

Kinase modulation: Binding to ATP pockets in tyrosine kinases (IC₅₀ ≈ 50–200 nM) .

-

Cytotoxicity: EC₅₀ values of 1–10 μM in HeLa cells via tubulin polymerization disruption.

Structure-Activity Relationships

-

Benzylsulfanyl group: Enhances membrane permeability vs. hydroxyl or amino substituents.

-

Dichlorophenyl moiety: Increases target affinity through hydrophobic interactions.

-

Chloro at C5: Critical for electronic effects on ring reactivity .

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume